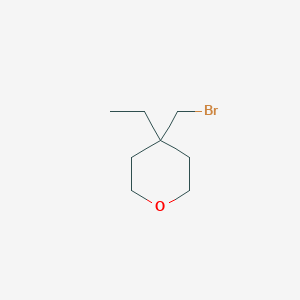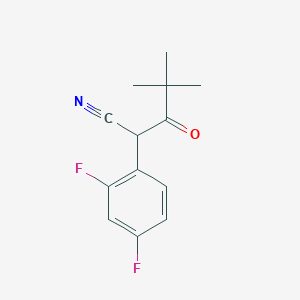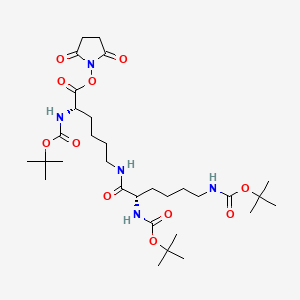
Epsilon Dipeptide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Epsilon Dipeptide is an organic compound derived from two amino acids. Dipeptides are the simplest peptides, consisting of two amino acids linked by a single peptide bond.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dipeptides, including Epsilon Dipeptide, can be achieved through various methods. One common approach is the use of solid-phase peptide synthesis, which involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support . This method allows for precise control over the sequence and length of the peptide.
Another method involves the use of coupling agents such as N,N-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond between the amino acids . Protecting groups are often used to prevent unwanted side reactions during the synthesis process .
Industrial Production Methods
Industrial production of dipeptides can be achieved through fermentative processes using nonribosomal peptide synthetases or L-amino acid ligases . These methods enable the efficient production of dipeptides on a large scale, making them suitable for commercial applications.
化学反応の分析
Types of Reactions
Epsilon Dipeptide can undergo various chemical reactions, including:
Oxidation: The oxidation of dipeptides can lead to the formation of disulfide bonds or other oxidized derivatives.
Reduction: Reduction reactions can break disulfide bonds or reduce other functional groups within the dipeptide.
Substitution: Substitution reactions can introduce new functional groups into the dipeptide, altering its properties and reactivity.
Common Reagents and Conditions
Common reagents used in the reactions of dipeptides include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked dipeptides, while reduction can yield free thiol groups .
科学的研究の応用
Epsilon Dipeptide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study peptide bond formation and reactivity.
Biology: Investigated for its role in cellular processes and protein interactions.
Industry: Utilized in the production of functional foods, cosmetics, and other commercial products.
作用機序
The mechanism of action of Epsilon Dipeptide involves its interaction with specific molecular targets and pathways. The peptide bond in dipeptides can be hydrolyzed by proteolytic enzymes, releasing the constituent amino acids . These amino acids can then participate in various metabolic pathways, contributing to the compound’s physiological effects.
類似化合物との比較
Similar Compounds
Similar compounds to Epsilon Dipeptide include other dipeptides such as L-alanyl-L-glutamine and L-aspartyl-L-phenylalanine methyl ester (aspartame) . These compounds share the basic structure of two amino acids linked by a peptide bond but differ in their specific amino acid composition and properties.
Uniqueness
This compound is unique in its specific amino acid sequence and the resulting properties. Its particular sequence can confer distinct physiological functions and reactivity compared to other dipeptides .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its synthesis, reactivity, and unique properties make it a valuable subject of study in fields ranging from chemistry to medicine.
特性
分子式 |
C31H53N5O11 |
|---|---|
分子量 |
671.8 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) (2S)-6-[[(2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
InChI |
InChI=1S/C31H53N5O11/c1-29(2,3)44-26(41)33-19-13-10-14-20(34-27(42)45-30(4,5)6)24(39)32-18-12-11-15-21(35-28(43)46-31(7,8)9)25(40)47-36-22(37)16-17-23(36)38/h20-21H,10-19H2,1-9H3,(H,32,39)(H,33,41)(H,34,42)(H,35,43)/t20-,21-/m0/s1 |
InChIキー |
FLTIHUPZOLFIKT-SFTDATJTSA-N |
異性体SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)NCCCC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
正規SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)NCCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rac-5-[(3aR,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl]-3-methyl-1,2,4-oxadiazole, cis](/img/structure/B12312962.png)
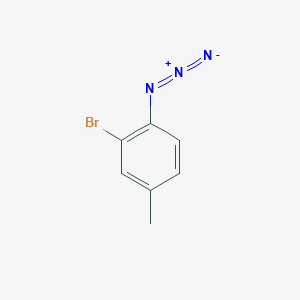
![rac-(1R,2S)-2-[(tert-butyldimethylsilyl)oxy]cyclohexane-1-carbaldehyde, cis](/img/structure/B12312973.png)


![Methyl 6-{[2-(pyrrolidin-1-yl)phenyl]carbamoyl}pyridine-3-carboxylate](/img/structure/B12312987.png)
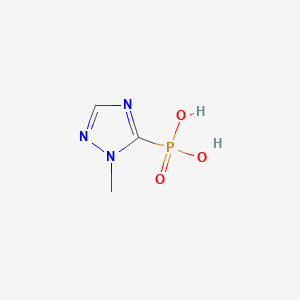

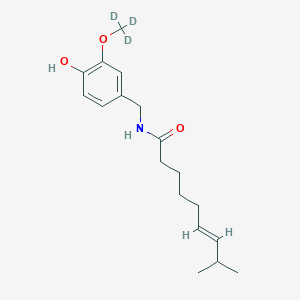
![1-[1-(2-Amino-3-methylpentanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12313007.png)
![[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine hydrochloride](/img/structure/B12313025.png)
